Product packaging for 1-(3-Fluoropropyl)-1H-indol-5-amine(Cat. No.:)

1-(3-Fluoropropyl)-1H-indol-5-amine

Cat. No.: B13299679
M. Wt: 192.23 g/mol
InChI Key: JALQUNQJFKCPEX-UHFFFAOYSA-N
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Description

1-(3-Fluoropropyl)-1H-indol-5-amine (CAS 1538107-52-6) is a fluorinated indole derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C11H13FN2 and a molecular weight of 192.23 g/mol, this compound serves as a versatile synthetic intermediate and key building block for the development of novel bioactive molecules . The indole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Specifically, this amine-functionalized indole derivative is utilized in the rational design and synthesis of potential therapeutic agents. Research indicates its application in the development of compounds evaluated as monoamine oxidase B (MAO-B) inhibitors, which are relevant for the symptomatic treatment of neurodegenerative disorders such as Parkinson's disease . Furthermore, this compound has been employed as a critical precursor in the synthesis of complex fused tricyclic structures, including tetrahydro-pyrido[3,4-b]indoles, which are being investigated as Selective Estrogen Receptor Degraders (SERDs) for the treatment of estrogen receptor-positive (ER+) breast cancer . Researchers value this compound for its role in constructing molecules that target critical biological pathways, making it a valuable tool for probing disease mechanisms and advancing drug discovery projects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FN2 B13299679 1-(3-Fluoropropyl)-1H-indol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13FN2

Molecular Weight

192.23 g/mol

IUPAC Name

1-(3-fluoropropyl)indol-5-amine

InChI

InChI=1S/C11H13FN2/c12-5-1-6-14-7-4-9-8-10(13)2-3-11(9)14/h2-4,7-8H,1,5-6,13H2

InChI Key

JALQUNQJFKCPEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCCF)C=C1N

Origin of Product

United States

Synthetic Methodologies for 1 3 Fluoropropyl 1h Indol 5 Amine and Analogues

Approaches to N-Alkylation of Indole (B1671886) Rings with Fluoroalkyl Moieties

The introduction of a 3-fluoropropyl group at the N1 position of the indole ring is a key step in the synthesis of the target compound. This is typically achieved through N-alkylation reactions, where the indole nitrogen acts as a nucleophile.

A common and direct method for the N-alkylation of indoles is through nucleophilic substitution (SN2) reactions. This involves the deprotonation of the indole nitrogen to form a more potent nucleophile, which then reacts with a suitable 3-fluoropropyl electrophile.

A plausible and efficient synthetic route commences with 5-nitroindole (B16589). The indole nitrogen of 5-nitroindole is first deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). The resulting indolide anion is then reacted with an alkylating agent like 1-bromo-3-fluoropropane (B1205824). The presence of the electron-withdrawing nitro group at the 5-position can influence the reactivity of the indole ring, but N-alkylation remains a feasible and widely used strategy. nih.gov

The general reaction scheme is as follows:

Deprotonation: 5-nitroindole is treated with a base (e.g., NaH) in a suitable solvent (e.g., DMF) to generate the corresponding anion.

Alkylation: The anion is then reacted with 1-bromo-3-fluoropropane to yield 1-(3-fluoropropyl)-5-nitroindole.

Reactant 1Reactant 2BaseSolventProduct
5-Nitroindole1-Bromo-3-fluoropropaneNaHDMF1-(3-Fluoropropyl)-5-nitroindole
5-Nitroindole1-Iodo-3-fluoropropaneK₂CO₃Acetonitrile (B52724)1-(3-Fluoropropyl)-5-nitroindole
5-Nitroindole3-Fluoropropyl tosylateCs₂CO₃DMF1-(3-Fluoropropyl)-5-nitroindole

This table presents plausible reaction conditions based on general knowledge of N-alkylation of indoles. Specific yields and reaction times would require experimental validation.

The introduction of the 5-amino group is a critical step. A widely employed and effective strategy is the reduction of a 5-nitro group. This approach is often preferred due to the commercial availability of 5-nitroindole and the high efficiency of the reduction process.

Following the N-alkylation of 5-nitroindole to form 1-(3-fluoropropyl)-5-nitroindole, the nitro group is reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation. A common and effective method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or hydrazine. Other reducing systems, such as tin(II) chloride (SnCl₂) in an acidic medium or iron powder in the presence of an acid, are also effective. nih.gov For instance, the reduction of N-substituted 5-nitroindoles has been successfully achieved using iron powder in the presence of ammonium chloride. nih.gov

The reaction scheme for the reduction is:

Reduction: 1-(3-fluoropropyl)-5-nitroindole is treated with a reducing agent (e.g., Fe/NH₄Cl, Pd/C and H₂) in a suitable solvent (e.g., ethanol/water) to produce 1-(3-Fluoropropyl)-1H-indol-5-amine.

Starting MaterialReducing AgentSolventProduct
1-(3-Fluoropropyl)-5-nitroindoleFe / NH₄ClEthanol / WaterThis compound
1-(3-Fluoropropyl)-5-nitroindolePd/C, H₂EthanolThis compound
1-(3-Fluoropropyl)-5-nitroindoleSnCl₂·2H₂OEthanolThis compound
1-(3-Fluoropropyl)-5-nitroindoleSodium DithioniteWater / THFThis compound

This table outlines common reduction methods for nitroindoles. The choice of reagent can depend on factors like functional group tolerance and desired reaction conditions.

An alternative, though less common, approach would be to start with 5-aminoindole (B14826) and perform the N-alkylation directly. However, this can be more challenging due to the potential for the amino group to compete with the indole nitrogen in the alkylation reaction, leading to a mixture of N1-alkylated and N5-alkylated products. Protecting the 5-amino group before N-alkylation and subsequent deprotection would be a viable, albeit longer, synthetic route.

Synthesis of Precursors and Intermediate Derivatization Relevant to this compound

The successful synthesis of the target compound relies on the availability and purity of its precursors. The key precursors are 5-nitroindole and a suitable 3-fluoropropylating agent.

5-Nitroindole is a commercially available starting material. Its synthesis is typically achieved through the nitration of indole. However, direct nitration of indole can lead to a mixture of isomers, with the 3-nitroindole being a significant byproduct. Therefore, more controlled methods are often employed in industrial settings.

The primary alkylating agent, 1-bromo-3-fluoropropane , is also commercially available. Its synthesis can be achieved through several methods, including the reaction of 3-fluoropropan-1-ol (B147108) with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). Another route involves the halogen exchange reaction of 1,3-dibromopropane (B121459) with a fluoride (B91410) source.

The key intermediate in the most likely synthetic route is 1-(3-fluoropropyl)-5-nitroindole . This intermediate can be isolated and purified before the final reduction step. Derivatization of this intermediate is generally not necessary for the synthesis of the target amine, but its characterization is crucial to ensure the success of the subsequent reduction. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be used to confirm its structure.

Advanced Synthetic Techniques for Indole Derivatives (e.g., Microwave-Assisted Synthesis)

Modern synthetic chemistry often employs advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, including the preparation of indole derivatives.

Microwave irradiation can significantly accelerate the N-alkylation of indoles. nih.gov The reaction between 5-nitroindole and 1-bromo-3-fluoropropane in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF can be performed in a microwave reactor. This method often leads to a dramatic reduction in reaction time from hours to minutes and can result in higher yields compared to conventional heating methods. nih.gov

Similarly, the reduction of the nitro group can also be facilitated by microwave heating. For example, the reduction of a nitro compound using a transfer hydrogenation source like ammonium formate in the presence of Pd/C can be efficiently carried out under microwave irradiation.

The use of microwave-assisted synthesis offers a greener and more efficient alternative for the preparation of this compound and its analogues, making it an attractive method for both laboratory-scale synthesis and potential scale-up operations.

Pharmacological and Biological Research of 1 3 Fluoropropyl 1h Indol 5 Amine Derivatives

Receptor Binding and Affinity Studies

The serotonin (B10506) system is a critical target for drugs treating central nervous system disorders. nih.gov Various indole (B1671886) derivatives have been synthesized and evaluated for their affinity towards different 5-HT receptor subtypes.

One study focused on a series of trans-2-(indol-3-yl)cyclopropylamine derivatives. The 5-fluoro-substituted version of this compound demonstrated a high affinity for the 5-HT2C receptor, with a Ki value of 1.9 nM. scilit.com In another series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, compound 4f emerged as a potent ligand with high affinity for both the 5-HT1A receptor (Ki = 10.0 nM) and the serotonin transporter (SERT) (Ki = 2.8 nM). nih.gov This dual activity highlights the potential for developing multi-target ligands from the indole scaffold. nih.gov

Additionally, research on 3-(4-fluorophenyl)-1H-indoles led to the development of compounds with high affinity for 5-HT2 receptors. nih.gov Specifically, 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone showed an IC50 of 3.4 nM for 5-HT2 receptors. nih.gov

Table 1: Binding Affinities of Indole Derivatives at Serotonin Receptors
CompoundReceptor TargetBinding Affinity (Ki or IC50)Reference
5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine5-HT2CKi = 1.9 nM scilit.com
3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (4f)5-HT1AKi = 10.0 nM nih.gov
3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (4f)SERTKi = 2.8 nM nih.gov
1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone5-HT2IC50 = 3.4 nM nih.gov

Dopamine (B1211576) receptors are key targets in the treatment of neuropsychiatric disorders. nih.gov While many indole-based compounds have been explored, achieving selectivity between the highly homologous D2 and D3 subtypes remains a challenge. medchemexpress.com

In a series of 3-(4-fluorophenyl)-1H-indoles, most compounds displayed weak affinity for dopamine D2 receptors. nih.gov For instance, the highly 5-HT2-selective compound, 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone, had a very low affinity for D2 receptors, with an IC50 value of 6900 nM. nih.gov This demonstrates that high selectivity for serotonin receptors over dopamine receptors can be achieved through specific substitutions on the indole ring system. nih.gov

Another study on C5-substituted derivatives of a tetralin scaffold, which can be considered a structural bioisostere of some indole compounds, showed a wide range of affinities for D2 receptors. The Ki values ranged from 4.9 nM for a 5-hydroxy analogue to 550 nM for a 5-carboxamido analogue, indicating that the substituent at the 5-position significantly influences D2 receptor binding. nih.gov

Table 2: Binding Affinities of Indole-Related Derivatives at Dopamine D2 Receptors
CompoundReceptor TargetBinding Affinity (IC50)Reference
1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinoneD26900 nM nih.gov

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins involved in modulating various neurotransmitter systems. nih.govnih.gov While not classic membrane receptors, they are important targets for psychotherapeutic drugs. nih.gov Research has identified several ligands containing a fluoropropyl group that bind to sigma receptors. One such compound, (+/−)-2 [1'-benzyl-3-(3-fluoropropyl)-3H-spiro[ nih.govbenzofuran-1,4'-piperidine], was developed as a potential imaging ligand for sigma-1 receptors. nih.gov Although this compound is not an indole derivative, it highlights the utility of the 3-fluoropropyl group in targeting sigma receptors.

The cannabinoid receptor 2 (CB2R) is primarily expressed in immune cells and is a target for treating inflammatory conditions and neuropathic pain without the psychoactive effects associated with CB1R activation. nih.gov A number of indole derivatives have been identified as selective CB2R ligands. nih.gov For example, the indole derivative L768242 shows high affinity (Ki = 14 nM) and a 146-fold selectivity for the CB2 receptor over the CB1 receptor. nih.gov While specific data for 1-(3-Fluoropropyl)-1H-indol-5-amine derivatives is not available, the broader class of fluorinated indole-carboxamides has been investigated as potent and selective CB2 ligands. nih.gov

Enzyme Modulation and Inhibition Investigations

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine and its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease. nih.gov A study of N-substituted indole-based analogues identified potent and selective MAO-B inhibitors. nih.gov

Notably, the compound N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e), a derivative of 1H-indol-5-amine, showed significant inhibitory activity against MAO-B with an IC50 value of 0.78 µM and a high selectivity index of over 120 compared to MAO-A. nih.gov Further kinetic analysis revealed it to be a competitive inhibitor with a Ki of 94.52 nM. nih.gov This indicates that the indole-5-amine core, when appropriately substituted, is a promising scaffold for developing MAO-B inhibitors. nih.gov

Table 3: MAO-B Inhibitory Activity of an Indole-5-amine Derivative
CompoundTarget EnzymeIC50KiSelectivity Index (SI) vs MAO-AReference
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e)MAO-B0.78 µM94.52 nM>120 nih.gov

Tyrosinase Inhibition

Tyrosinase is a critical copper-containing enzyme that plays a central role in the biosynthesis of melanin. researchgate.netnih.gov Its inhibition is a key strategy for targeting hyperpigmentation and has been a focus of research for various compounds, including indole derivatives. researchgate.netmdpi.com Research into a novel series of N-1 and C-3 substituted indole-based thiosemicarbazones demonstrated a range of inhibitory activity against tyrosinase, with IC50 values from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. researchgate.net One of the most effective compounds identified in a separate study of indole-based derivatives was found to have an IC50 value of 40.8 ± 3.3 µM against tyrosinase. researchgate.net The mechanism of inhibition often involves the interaction of these derivatives with the active site of the tyrosinase enzyme. nih.govnih.gov

Table 1: Tyrosinase Inhibition by Indole Derivatives

Compound Type IC50 Value (µM)
Indole-based thiosemicarbazones (range) 12.40 ± 0.26 to 47.24 ± 1.27
Most effective indole-based derivative 40.8 ± 3.3

In Vitro Cellular Activity Studies

Derivatives of this compound have been investigated for their potential as anticancer agents. Studies on various cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7) and prostate cancer cell lines (DU145), have shown that certain indole derivatives possess significant antiproliferative effects. mdpi.comnih.gov For instance, a series of indole-aryl amide derivatives were tested for their cytotoxicity in several tumor cell lines, including MCF7. mdpi.com Some of these compounds exhibited noteworthy activity against the tested cell lines. mdpi.com

In a study involving flavonoid derivatives, which share structural motifs with some indole compounds, antiproliferative effects were observed in LNCaP, DU145, and PC3 prostate cancer cells. nih.gov Another study on pyrazoline-based derivatives demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line, with some compounds showing IC50 values as low as 7.21 µM. mdpi.com The MCF-7 cell line is a widely used model for estrogen receptor-positive breast cancer. brieflands.com

Table 2: Antiproliferative Activity of Related Derivatives in Cancer Cell Lines

Compound Series Cell Line IC50 Value (µM)
Pyrazoline-based derivative 6e MCF-7 7.21
Pyrazoline-based derivative 6k MCF-7 8.02
Indole-aryl amide derivative 2 MCF-7 0.81
Indole-aryl amide derivative 2 PC3 2.13
Indole-aryl amide derivative 4 MCF-7 0.84

The investigation into the anticancer mechanisms of indole derivatives has included analyses of their effects on the cell cycle. For example, one study found that an active indole-aryl amide derivative caused cell cycle arrest in the G1 phase in HT29 colon cancer cells in a dose-dependent manner. mdpi.com At a concentration of 5 μM, the compound led to a near-complete synchronization of cells in the G0/G1 phase. mdpi.com This ability to halt cell cycle progression is a crucial aspect of the antiproliferative activity of these compounds.

The generation of reactive oxygen species (ROS) is a mechanism by which some chemical compounds can induce cellular damage and apoptosis in cancer cells. mdpi.comnih.gov Research has shown that aminophenol compounds, which are structurally related to the amine-substituted indole core, can produce reactive oxygen species, particularly in the presence of copper ions. nih.gov Specifically, 2- and 4-aminophenols were found to be potent in reducing copper ions, which can then lead to the generation of superoxide (B77818) radicals. nih.gov This prooxidant activity can contribute to the cytotoxic effects of these compounds. nih.gov

The c-Myc oncogene is a key regulator of cell proliferation and is often overexpressed in various cancers. mdpi.comscispace.com Its promoter region contains a guanine-rich sequence that can form a G-quadruplex (G4) structure, which acts as a transcriptional repressor. mdpi.comresearchgate.net Stabilization of this G-quadruplex by small molecules is a promising anticancer strategy. mdpi.comnih.gov

Studies have shown that certain derivatives can effectively bind to and stabilize the c-Myc G-quadruplex. mdpi.comnih.gov For example, estrone-based derivatives have been shown to preferentially stabilize the parallel c-Myc G-quadruplex. nih.gov Molecular modeling and dynamics studies have indicated that these ligands can stack over the 5'-quartet of the c-Myc G4. nih.gov This interaction can lead to the downregulation of the c-Myc gene, contributing to the antiproliferative effects of the compounds. nih.gov

Preclinical In Vivo Studies Using Animal Models

While extensive in vitro research has been conducted, information regarding preclinical in vivo studies using animal models for derivatives of this compound is not widely available in the public domain. However, for a related pyrazoline derivative, compound 6e, in vivo studies in mice with MCF-7 induced tumors showed a significant reduction in tumor volume and an enhanced tumor inhibition ratio of 52.46% upon treatment. mdpi.com

Evaluation in Neurological Models (e.g., Neuroprotection)

In the context of neurodegenerative disorders such as Parkinson's disease, the inhibition of monoamine oxidase B (MAO-B) is a key therapeutic strategy. MAO-B is an enzyme that metabolizes dopamine, and its inhibition can help to alleviate dopamine depletion in the brain. nih.gov Furthermore, MAO-B activity produces hydrogen peroxide, a source of oxidative stress that contributes to neuronal cell death. nih.gov

Researchers have designed and synthesized a series of N-substituted indole-based analogues as potential MAO-B inhibitors. nih.gov Among these, certain derivatives of the core indole structure have demonstrated significant inhibitory activity and selectivity for MAO-B. For instance, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (compound 4e) emerged as a particularly potent and selective inhibitor. nih.gov

Compound 4e exhibited a half-maximal inhibitory concentration (IC50) value of 0.78 µM for MAO-B, which was more potent than the related compound 4b (IC50 = 1.65 µM). nih.gov Importantly, these compounds showed high selectivity for MAO-B over the MAO-A isoform, with selectivity indices greater than 120 for compound 4e and greater than 60 for compound 4b. nih.gov A kinetic evaluation of compound 4e revealed a competitive mode of inhibition with an inhibition constant (Ki) of 94.52 nM. nih.gov This competitive inhibition and high selectivity highlight its potential as a lead compound for the development of new treatments for neurodegenerative diseases. nih.gov

Table 1: MAO-B Inhibitory Activity of Indole Derivatives

Compound IC50 (µM) for MAO-B Selectivity Index (SI) vs. MAO-A
4b 1.65 >60
4e 0.78 >120
Rasagiline (Reference) - >50

Assessment in Oncology Models (e.g., Tumor Xenografts)

The indole scaffold is a prominent feature in many natural and synthetic compounds with potent antitumor activity. nih.gov Derivatives have been investigated as inhibitors of key signaling proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov Certain indole-2-carboxamide derivatives have shown dual inhibitory effects against both wild-type EGFR and its clinically relevant T790M mutant form. nih.gov

In one study, compounds 5f and 5g were identified as potent derivatives. nih.gov Their anticancer effects were evaluated, demonstrating significant antiproliferative activity. nih.gov A key mechanism identified for their action was the induction of apoptosis (programmed cell death). nih.gov This was confirmed through a caspase-3 assay in the PANC-1 human pancreatic cancer cell line. Caspase-3 is a critical executioner enzyme in the apoptotic pathway. nih.gov

The results showed that compounds 5f and 5g were potent activators of caspase-3, increasing its protein levels to 560.2 ± 5.0 pg/mL and 542.5 ± 5.0 pg/mL, respectively. nih.gov These levels were approximately eight times higher than in untreated control cells and surpassed the activity of the reference compound staurosporine (B1682477) (503.2 ± 4.0 pg/mL). nih.gov These findings underscore the potential of these indole derivatives as apoptosis-inducing anticancer agents. nih.gov

Table 2: Caspase-3 Activation in PANC-1 Cells by Indole Derivatives

Compound Caspase-3 Protein Level (pg/mL)
5f 560.2 ± 5.0
5g 542.5 ± 5.0
Staurosporine (Reference) 503.2 ± 4.0
Control ~70 (Implied 8x less than treated)

Functional Efficacy in Relevant Disease Models

The therapeutic potential of indole derivatives extends to immune-mediated inflammatory diseases. Tyrosine kinase 2 (TYK2) is a protein that plays a crucial role in signaling pathways of pro-inflammatory cytokines like IL-23 and IL-12, which are implicated in conditions such as Inflammatory Bowel Disease (IBD). nih.gov

A series of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives were developed as selective TYK2 inhibitors. nih.gov Among them, compound 14l was identified as a lead candidate. nih.gov It demonstrated potent inhibition of TYK2 with an IC50 value of 9 nM and showed good selectivity over other related kinases in the JAK family. nih.gov

The functional efficacy of compound 14l was assessed in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in rats, which mimics human IBD. nih.gov In this model, administration of compound 14l led to a reduction in the production of the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov It also resulted in an improvement in inflammation symptoms, including mucosal infiltration and edema. nih.gov These findings suggest that selective TYK2 inhibitors based on the indole scaffold, such as compound 14l , could be a promising therapeutic approach for treating immune-mediated diseases like IBD. nih.gov

Table 3: Inhibitory Profile of Compound 14l

Target IC50
TYK2 Kinase 9 nM

Advanced Research Applications of 1 3 Fluoropropyl 1h Indol 5 Amine Analogues

Development of Radiolabeled Derivatives for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. nih.gov The favorable half-life (109.8 minutes) of fluorine-18 (B77423) makes it a preferred radionuclide for labeling PET radiotracers designed for neuroreceptor and cancer imaging. nih.gov Analogues of 1-(3-fluoropropyl)-1H-indol-5-amine, particularly radiolabeled tryptophan derivatives, have become significant probes for imaging metabolic pathways crucial in oncology and neurobiology. nih.govresearchgate.net

Radiosynthesis of [18F]-Fluoropropyl-Indole Derivatives

The synthesis of [¹⁸F]-fluoropropyl-indole derivatives is a sophisticated process typically involving nucleophilic substitution reactions. A common strategy is the radiofluorination of a precursor molecule where a leaving group, such as a tosylate, is replaced by the [¹⁸F]fluoride ion. nih.govprinceton.edu

For instance, the radiosynthesis of (S)-[¹⁸F]FETrp, a fluoroethyl analogue of tryptophan, has been a focus of extensive research. nih.gov The process often starts from an enantiopure tosylate precursor derived from Nα-Boc-L-tryptophan. nih.gov A significant challenge in this synthesis is preventing racemization (loss of stereochemical purity) during the nucleophilic radiofluorination step. nih.gov Researchers have developed automated one-pot, two-step procedures to overcome these challenges, achieving high radiochemical yields and enantiomeric purity. nih.gov

Key advancements in the automated synthesis of (S)-[¹⁸F]FETrp have resulted in a radiochemical yield of 55.2 ± 7.5%, a radiochemical purity of 99.9%, and an enantiomeric excess of 99.1 ± 0.5%. nih.gov Earlier methods for similar compounds like 1-[¹⁸F]fluoroethyl-L-tryptophan reported lower radiochemical yields, highlighting the progress in optimization. nih.gov

RadiotracerPrecursorSynthesis MethodRadiochemical Yield (RCY)Radiochemical PurityReference
(S)-[¹⁸F]FETrp (S)-tosylate precursorAutomated one-pot, two-step nucleophilic substitution55.2 ± 7.5%99.9% nih.gov
1-[¹⁸F]fluoroethyl-L-tryptophan N-Boc-L-tryptophan ethyl esterTwo-pot, three-step procedure0.9 ± 0.2%95-97% nih.gov
[¹⁸F]SiFA-Tz Di-tert-butyl-(4-(1,2,4,5-tetrazine-3-yl)phenyl)silyl)phenylsilaneTwo-step isotopic exchange and conjugation43%>99% mdpi.com

In Vivo Imaging of Receptor Targets or Metabolic Pathways

[¹⁸F]-labeled indoleamine analogues are powerful tools for the in vivo imaging of specific biological targets and pathways using PET. nih.gov These radiotracers allow for the non-invasive study of receptor densities, enzyme activity, and metabolic fluxes in living organisms, which is crucial for understanding disease mechanisms and developing new therapies. nih.govnih.gov

A prominent application is the imaging of the tryptophan metabolism via the kynurenine (B1673888) pathway, which is often dysregulated in cancers. nih.gov The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key target in this pathway as it plays a role in tumoral immune resistance. nih.govnih.gov Radiotracers like (S)-[¹⁸F]FETrp, which acts as a substrate for IDO1, have shown significant promise in preclinical studies for visualizing IDO1-positive tumors. nih.gov

Furthermore, PET imaging with l-1-[¹⁸F]fluoroethyl-tryptophan has been used to visualize a wide range of cancers, including prostate, lung, and glioma models in mice. researchgate.net This tracer can cross the blood-brain barrier, enabling the imaging of intracranial tumors with favorable contrast. researchgate.net Beyond cancer, other fluorinated indole-based radiotracers have been developed to image targets such as dopamine (B1211576) D3 receptors and adenosine (B11128) A2A receptors, which are relevant in neurodegenerative diseases and addiction research. mdpi.commdpi.com

RadiotracerTarget/PathwayDisease AreaKey FindingReference
(S)-[¹⁸F]FETrp Indoleamine 2,3-dioxygenase 1 (IDO1)CancerEnables imaging of IDO1 enzyme activity and tumor uptake. nih.gov
l-1-[¹⁸F]fluoroethyl-tryptophan Amino acid transport, Tryptophan metabolismCancer (Prostate, Lung, Glioma)High accumulation in various tumors; crosses blood-brain barrier. researchgate.net
[¹⁸F]PPY2 Adenosine A2A ReceptorNeurodegenerative DiseasesHigh initial brain uptake and specific binding demonstrated. mdpi.com
[¹⁸F]7b hM3Dq DREADD ReceptorChemogeneticsEncouraging PET imaging properties in a transgenic mouse model. nih.gov

Evaluation of Radiotracer Uptake Mechanisms (e.g., LAT1/2)

Understanding how radiotracers are transported into cells is fundamental to interpreting PET images correctly. For many [¹⁸F]-labeled tryptophan derivatives, the primary uptake mechanism is the L-type amino acid transporter (LAT) system, particularly LAT1. nih.govresearchgate.net LAT1 is often overexpressed in cancer cells to meet their high demand for essential amino acids, making it an attractive target for tumor imaging. researchgate.net

Studies on various fluoro-tryptophan derivatives have confirmed that their transport is mediated by LAT1. nih.govresearchgate.net For example, competitive inhibition studies with O-[¹⁸F]fluoromethyl-D-tyrosine (D-[¹⁸F]FMT) showed that its uptake in glioma and adenocarcinoma cells was via system L, likely LAT1. nih.gov Interestingly, while both D- and L-isomers of [¹⁸F]FMT are transported via system L, the D-isomer provides better tumor-to-background contrast in vivo. nih.gov This improved contrast is thought to be due to differences in how extracellular amino acids affect the uptake and release of the two isomers in various tissues. nih.gov The dominant role of LAT1 in the uptake of these tracers is a common feature across most F-18 labeled tryptophan derivatives that have been evaluated. nih.govresearchgate.net

Derivatization Strategies for Probe Development and Functionalization

The versatility of the indole (B1671886) scaffold allows for extensive chemical modification to create probes for specific biological applications beyond PET imaging. nih.gov These derivatization strategies aim to attach functional groups that enable the study of molecular interactions or facilitate targeted delivery.

Conjugation Chemistry for Ligand-Target Studies

Conjugation chemistry involves linking the indole-based molecule to another molecular entity, such as a peptide or a fluorescent dye, to enhance its properties or to study its interaction with a biological target. nih.gov These strategies are critical for improving the delivery and efficacy of therapeutic agents or for creating sophisticated research tools. nih.gov

One approach involves the conjugation of indole derivatives to cell-penetrating peptides. This has been shown to significantly improve the delivery of DNA replication inhibitors, offering a potential therapeutic strategy for treating drug-resistant diseases. nih.gov Another advanced method is the use of bioorthogonal chemistry, such as the inverse-electron demand Diels-Alder (IEDDA) reaction. mdpi.com In this method, a tetrazine-functionalized indole analogue can be reacted with a trans-cyclooctene (B1233481) (TCO)-tagged protein. This allows for specific and efficient labeling of target proteins in vitro and in vivo under mild conditions. mdpi.com The Suzuki coupling reaction is another powerful tool used to synthesize a series of indole-containing compounds designed to bind to specific targets, such as the gp41 protein of HIV. nih.gov

Synthesis of Affinity Tags for Molecular Interaction Profiling

Affinity tags are small molecules or motifs that can be incorporated into a larger molecule to facilitate the detection, purification, and study of its binding partners. Synthesizing indole derivatives that act as affinity tags allows for the detailed profiling of their molecular interactions.

The indole ring itself is a privileged scaffold in medicinal chemistry due to its ability to interact with numerous biological targets. nih.gov By systematically modifying the indole structure, researchers can develop compounds with high affinity and selectivity for specific proteins. For example, indole-chalcone derivatives have been synthesized to act as dual-targeted agents that inhibit both tubulin polymerization and thioredoxin reductase, two important targets in cancer therapy. nih.gov Similarly, a series of indole-aryl amide derivatives were synthesized and evaluated for their binding affinity to opioid receptors, with some compounds showing selectivity for the κ-opioid receptor. nih.gov These tailored indole derivatives can then be used as probes to investigate the structure-activity relationships and the specific interactions that govern their biological effects. nih.govnih.gov

Computational and Theoretical Chemistry Investigations of this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there are no specific computational and theoretical chemistry studies published for the compound This compound .

Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis for the following sections as requested:

Computational and Theoretical Chemistry Investigations of 1 3 Fluoropropyl 1h Indol 5 Amine

Molecular Dynamics Simulations for Conformational Analysis

While computational studies exist for other related indole (B1671886) derivatives, the specific data for 1-(3-Fluoropropyl)-1H-indol-5-amine is not present in the accessed resources. Scientific investigation into this particular molecule has not been published or is not publicly available.

Analytical Methodologies for the Research and Characterization of 1 3 Fluoropropyl 1h Indol 5 Amine

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, LC-MS/MS)

Chromatographic methods are indispensable for the separation, purification, and analysis of 1-(3-Fluoropropyl)-1H-indol-5-amine. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and for its purification. In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with additives like formic acid or trifluoroacetic acid to improve peak shape. The separation is based on the hydrophobicity of the compound, with more polar impurities eluting earlier than the target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This hybrid technique is particularly valuable for the trace-level detection and quantification of this compound in complex mixtures. After chromatographic separation, the compound is ionized, and the mass spectrometer selects the precursor ion corresponding to the protonated molecule [M+H]⁺. This precursor ion is then fragmented to produce characteristic product ions, which are monitored for highly specific quantification.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Example LC-MS/MS Transitions for Quantification of this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound193.1130.120
This compound193.1103.125

Spectroscopic Methods in Structural Elucidation for Research Applications (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental for the structural confirmation of this compound, providing detailed information about its atomic composition and connectivity.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the ionized compound, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity. Fragmentation patterns observed in the mass spectrum can also offer structural clues.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Indole (B1671886) NH~8.0br s
Aromatic CHs6.5 - 7.5m
N-CH₂~4.3t
F-CH₂~4.5t
CH₂-CH₂-CH₂~2.2m
NH₂~3.5br s

Table 4: Expected Mass Spectrometry Data for this compound

Analysis TypeIonization ModeObserved m/zInterpretation
Low-Resolution MSESI+193.1[M+H]⁺
High-Resolution MSESI+193.1246C₁₁H₁₄FN₂⁺ (Calculated: 193.1241)

Bioanalytical Assays for In Vitro and In Vivo Quantification in Research Samples

For the study of this compound in biological systems, robust and sensitive bioanalytical assays are required. These assays are crucial for determining the concentration of the compound in various biological matrices, such as plasma, tissue homogenates, or cell culture media, which is essential for pharmacokinetic and pharmacodynamic studies in a research context.

The development of such assays typically involves extensive method validation to ensure accuracy, precision, selectivity, and stability. LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity and specificity. The method involves sample preparation to extract the analyte from the biological matrix and remove interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard, often a stable isotope-labeled version of the analyte, is typically added at the beginning of the sample preparation process to correct for variability in extraction and instrument response.

Table 5: Illustrative Validation Parameters for a Bioanalytical LC-MS/MS Assay

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Within acceptable limits
Recovery Consistent and reproducible
Stability (Freeze-thaw, bench-top, long-term) Within ±15% of initial concentration

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluoropropyl)-1H-indol-5-amine, and how can reaction efficiency be optimized?

A multi-step synthesis approach is typically employed. First, the indole core (5-aminoindole) is prepared via reduction or substitution reactions, followed by alkylation at the N1 position using 3-fluoropropyl bromide or a similar fluorinated alkylating agent. Solvent selection (e.g., ethanol or DMF) and temperature control (reflux conditions) are critical for minimizing side products like over-alkylation or ring substitution . Optimizing stoichiometry (e.g., 1.2 equivalents of 3-fluoropropyl bromide) and using catalysts like potassium carbonate can enhance yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC (C18 columns, acetonitrile/water mobile phases) is recommended .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

Use a combination of 1H/13C NMR to verify the fluoropropyl group’s attachment to the indole N1 and the amine group at C4. Key NMR signals include:

  • 1H NMR : A triplet (~δ 4.5–5.0 ppm) for the fluoropropyl -CH2-F group and aromatic protons (δ 6.8–7.5 ppm) for the indole ring.
  • 13C NMR : A characteristic signal at ~δ 85–90 ppm (C-F coupling) .
    High-resolution mass spectrometry (HRMS) confirms molecular weight (C11H14FN3, expected [M+H]+ = 208.1246). HPLC-UV (λ = 280 nm) with a purity threshold >98% is advised for quality control .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in biological activity data for this compound derivatives?

Discrepancies in activity data (e.g., receptor binding vs. cellular assays) may arise from:

  • Solubility differences : Use DMSO stock solutions with <0.1% final concentration to avoid solvent interference.
  • Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions) to assess degradation.
  • Off-target effects : Pair dose-response curves (IC50/EC50) with selectivity profiling (e.g., kinase panels, GPCR screens) .
    Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How can the 3-fluoropropyl group influence the compound’s pharmacokinetic properties, and what experimental designs are suitable for evaluation?

The 3-fluoropropyl group enhances lipophilicity (logP ~2.5–3.0), improving blood-brain barrier penetration but potentially reducing aqueous solubility. Key evaluations include:

  • In vitro ADME : Assess permeability (Caco-2/MDCK cells), plasma protein binding (equilibrium dialysis), and metabolic stability (CYP450 isoforms).
  • In vivo PK : Administer IV/PO doses in rodent models and measure plasma half-life (t1/2), clearance (CL), and volume of distribution (Vd) using LC-MS/MS quantification .
    Compare with non-fluorinated analogs to isolate fluoropropyl-specific effects .

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound complexes?

For X-ray crystallography:

  • Use SHELXL for small-molecule refinement. Key parameters: Mo Kα radiation (λ = 0.71073 Å), resolution ≤0.8 Å, and anisotropic displacement parameters for fluorine atoms .
  • Address disorder in the fluoropropyl chain via TLS refinement and occupancy optimization .
  • Validate hydrogen bonding (e.g., amine group interactions) using ORTEP diagrams and Hirshfeld surface analysis .

Methodological Challenges and Solutions

Q. How can researchers mitigate byproduct formation during the alkylation of 5-aminoindole with fluorinated reagents?

Common byproducts (e.g., dialkylated indoles or ring-fluorinated species) can be minimized by:

  • Controlled reaction kinetics : Slow addition of the alkylating agent at 0–5°C.
  • Protecting groups : Temporarily protect the C5 amine with Boc groups, followed by deprotection post-alkylation .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and halt at ~90% conversion .

Q. What computational tools are recommended for predicting the interaction of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses with receptors (e.g., serotonin receptors, kinases). Focus on fluorine’s electrostatic contributions .
  • MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and fluoropropyl conformational flexibility .
  • QSAR models : Train on indole derivatives with fluorinated side chains to predict ADMET properties .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assays involving this compound?

  • Standardize synthesis : Document reaction conditions (e.g., lot numbers of reagents, humidity levels).
  • Quality control : Require NMR, HRMS, and HPLC data for each batch.
  • Positive controls : Include reference compounds (e.g., 5-HT receptor agonists) in each assay plate .

Q. What are the best practices for storing this compound to ensure long-term stability?

  • Store under inert gas (argon) at –20°C in amber vials to prevent oxidation.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the fluoropropyl group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.